![molecular formula C14H9Cl2N3S2 B601512 (Z)-rac-Luliconazole CAS No. 101529-76-4](/img/new.no-structure.jpg)
(Z)-rac-Luliconazole
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Overview
Description
(Z)-rac-Luliconazole is an antifungal agent belonging to the azole class of compounds. It is primarily used in the treatment of various fungal infections, particularly those affecting the skin. The compound is known for its broad-spectrum antifungal activity and is effective against a wide range of dermatophytes, yeasts, and molds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-rac-Luliconazole involves several steps, starting from readily available starting materials. The key steps typically include the formation of the azole ring and the introduction of the (Z)-configuration. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-rac-Luliconazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the azole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the azole ring, to form different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various analogs and derivatives of this compound, which may have different antifungal properties and pharmacokinetic profiles.
Scientific Research Applications
Treatment of Dermatophytosis
Luliconazole is primarily indicated for the treatment of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm). Clinical studies have demonstrated its efficacy in eradicating infections caused by dermatophytes such as Trichophyton mentagrophytes and Trichophyton rubrum.
- Study Findings : In a study involving guinea pig models infected with Trichophyton mentagrophytes, luliconazole cream showed dose-dependent therapeutic efficacy. Even at a low concentration of 0.02%, significant improvement in skin lesions was observed, comparable to higher concentrations of other antifungal creams like bifonazole .
Efficacy Against Candidiasis
Beyond dermatophyte infections, luliconazole has also been explored for its activity against Candida species. Its broad-spectrum antifungal properties make it a candidate for treating superficial candidiasis, although further studies are required to establish its effectiveness in this domain.
Pharmacokinetics
The pharmacokinetic profile of luliconazole indicates that it achieves effective plasma concentrations when applied topically. Studies have reported mean maximum plasma concentrations (C_max) and area under the curve (AUC) values that support its use in treating localized fungal infections without significant systemic absorption .
Chemoenzymatic Synthesis
Recent research has focused on the chemoenzymatic synthesis of luliconazole, highlighting methods that enhance the production efficiency and enantiomeric purity of the compound. A notable study demonstrated that using lipases for kinetic resolution could yield luliconazole with over 99% enantiomeric excess .
Synthesis Method | Key Features | Yield | Enantiomeric Excess |
---|---|---|---|
Chemoenzymatic | Lipase-mediated kinetic resolution | 43% | >99% |
Clinical Efficacy in Tinea Pedis
A clinical trial involving subjects with moderate to severe tinea pedis treated with 1% luliconazole cream showed significant improvement in fungal eradication rates compared to placebo treatments. The study measured both macroscopic improvements and culture assays to confirm efficacy .
Long-term Safety Profile
Long-term safety assessments in clinical settings have indicated that luliconazole is well-tolerated, with minimal adverse effects reported among patients undergoing treatment for up to 15 days . This safety profile supports its use as a first-line topical antifungal agent.
Mechanism of Action
The antifungal activity of (Z)-rac-Luliconazole is primarily due to its ability to inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- Ketoconazole
- Itraconazole
- Fluconazole
- Voriconazole
Comparison
Compared to other azole antifungals, (Z)-rac-Luliconazole is unique due to its (Z)-configuration, which contributes to its high potency and broad-spectrum activity. It also has a favorable pharmacokinetic profile, with good skin penetration and minimal systemic absorption, making it particularly effective for topical applications.
Biological Activity
(Z)-rac-Luliconazole, commonly referred to as luliconazole, is a novel antifungal agent that has garnered attention for its potent biological activity against various fungal pathogens. This article delves into the mechanisms of action, efficacy, and safety profile of luliconazole, supported by data tables and case studies.
Luliconazole is classified as an imidazole derivative, primarily functioning by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. By disrupting ergosterol synthesis, luliconazole compromises the integrity of the fungal cell membrane, leading to cell death. This mechanism is particularly effective against dermatophytes and Candida species, which are common causative agents of superficial fungal infections.
Antifungal Activity
Luliconazole exhibits significant antifungal activity with low minimum inhibitory concentration (MIC) values against various strains of fungi. The following table summarizes the MIC values for luliconazole against key fungal pathogens:
Fungal Pathogen | MIC (µg/mL) | MCC (µg/mL) |
---|---|---|
Trichophyton rubrum | 0.001 | 0.005 |
Trichophyton mentagrophytes | 0.001 | 0.010 |
Candida albicans | 0.015 | 0.030 |
These values indicate that luliconazole is highly effective, with MIC values significantly lower than those for many existing antifungal agents .
Biofilm Disruption
Recent studies have highlighted luliconazole's ability to disrupt biofilm formation in vitro. A study demonstrated that luliconazole effectively inhibited early-stage biofilm formation but was less effective against mature biofilms. The drug showed a significant reduction in metabolic activity in biofilms formed by ARAF (Aspergillus fumigatus) within the first 12 hours of treatment .
Case Study: Onychomycosis Treatment
A Phase I/IIa clinical trial evaluated the efficacy of a 12.5% luliconazole solution in treating onychomycosis caused by T. rubrum. Results indicated a significant reduction in viable dermatophytes within 7 days compared to untreated controls, achieving over 90% efficacy in eradicating fungal load by day 21 .
In another study involving guinea pigs infected with T. mentagrophytes, treatment with luliconazole resulted in negative cultures in 70% and 100% of subjects after 3 and 7 days of treatment, respectively . This demonstrates luliconazole's rapid action and effectiveness in clinical settings.
Safety Profile
Luliconazole has been found to have a favorable safety profile based on clinical data from multiple studies. A summary report from a clinical trial involving 293 subjects showed that adverse events were comparable between luliconazole and placebo groups, with the most common side effects being localized skin reactions such as contact dermatitis and dry skin . Serious adverse events were rare and not attributed to the drug.
Properties
CAS No. |
101529-76-4 |
---|---|
Molecular Formula |
C14H9Cl2N3S2 |
Molecular Weight |
354.3 g/mol |
IUPAC Name |
(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile |
InChI |
InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12- |
InChI Key |
YTAOBBFIOAEMLL-OWBHPGMISA-N |
Isomeric SMILES |
C1C(S/C(=C(/C#N)\N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(Z)-α-[4-(2,4-Dichlorophenyl)-1,3-dithiolan-2-ylidene]-1H-imidazole-1-acetonitrile |
Origin of Product |
United States |
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